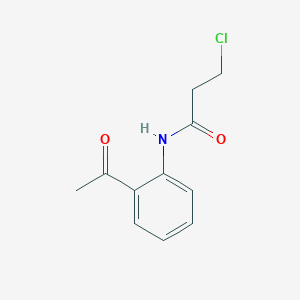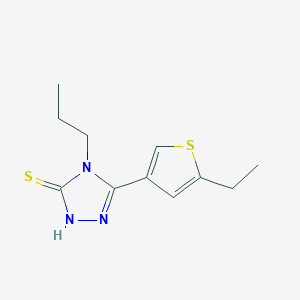
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the triazole family, which is a class of compounds that are known for their ability to form strong bonds with a variety of organic molecules. ETPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. Additionally, ETPT has been studied for its ability to act as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : A study focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, highlighting their evaluation for antimicrobial activities. The compounds synthesized showed moderate to good antimicrobial activity, demonstrating the potential of 1,2,4-triazole derivatives in developing new antimicrobials (Bayrak et al., 2009).
Pharmacological Potential
- Cancer Cell Inhibition : Research on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety revealed their cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines in vitro. Some derivatives inhibited cancer cell migration and spheroid growth, suggesting a role in antimetastatic therapies (Šermukšnytė et al., 2022).
Material Science Applications
- Synthesis of Perfluoroalkylated Compounds : The synthesis of new perfluoroalkylated 1,3,4-oxadiazoles and 1,2,4-triazoles from 2-(perfluoroalkyl)ethane thiols was reported. These compounds could have applications in material science due to their unique structural properties and potential chemical stability (Akremi et al., 2011).
Anti-Inflammatory Properties
- Anti-inflammatory Activity : Compounds synthesized from 1,2,4-triazole derivatives were evaluated for their anti-inflammatory properties. This research demonstrates the potential of these compounds in the development of new anti-inflammatory drugs (Arustamyan et al., 2021).
Propiedades
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h6-7H,3-5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQKNVVSREXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

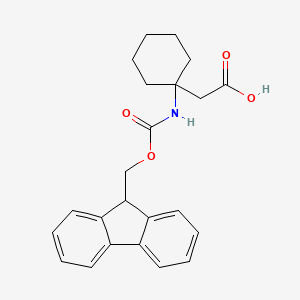
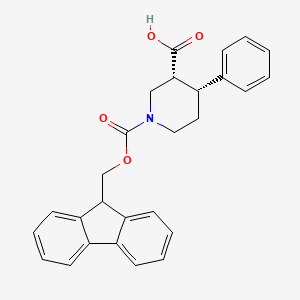
![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)
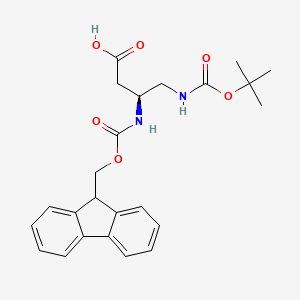
![Fmoc-N-[2-(tritylmercapto)ethyl]-glycine](/img/structure/B1341370.png)
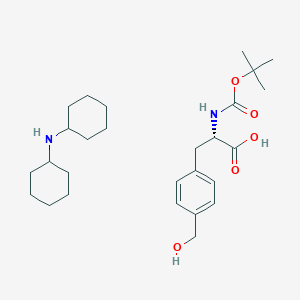
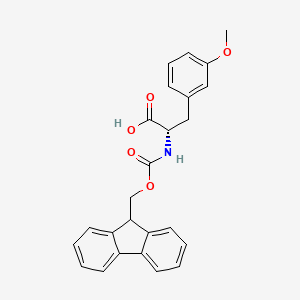
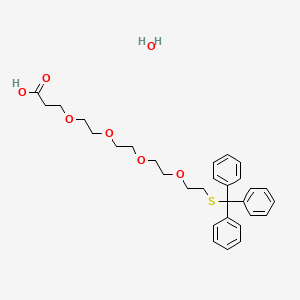
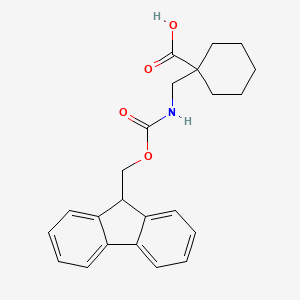
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)
